(Z)-4-(morpholinosulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c28-23(18-8-10-19(11-9-18)33(29,30)27-12-14-31-15-13-27)26-24-25-22(16-32-24)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEPJFVIRUXISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(morpholinosulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C21H20N2O4S
- Molecular Weight : 396.46 g/mol
- Structural Features :
- Morpholinosulfonyl group
- Thiazole moiety
- Naphthalene substituent
Antitumor Activity
Recent studies have highlighted the antitumor potential of various thiazole derivatives, including those similar to our compound of interest. For instance, compounds with thiazole structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity of related thiazole derivatives, it was found that several compounds exhibited IC50 values in the low micromolar range against human lung cancer cell lines such as A549 and HCC827. The specific IC50 values for some derivatives were reported as follows:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) |
|---|---|---|
| Compound A | 2.12 ± 0.21 | 5.13 ± 0.97 |
| Compound B | 6.75 ± 0.19 | 6.26 ± 0.33 |
| (Z)-4-(morpholinosulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide | TBD | TBD |
These findings suggest that compounds with similar structural features may exhibit comparable antitumor activity.
Antimicrobial Activity
The antimicrobial properties of morpholino-containing compounds have also been investigated. Studies indicate that such compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Evaluation
A recent investigation into antimicrobial activity revealed that certain morpholino derivatives displayed notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were measured and are summarized below:
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Compound C | 8 | 16 |
| (Z)-4-(morpholinosulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide | TBD | TBD |
These results indicate a promising avenue for further exploration of the antimicrobial potential of this compound.
The biological activity of (Z)-4-(morpholinosulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide may be attributed to its ability to interact with DNA/RNA, similar to other benzothiazole derivatives known for their anticancer properties. The binding affinity and mode of action require further elucidation through molecular docking studies and in vitro assays.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (Z)-4-(morpholinosulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis of structurally similar thiazole derivatives (e.g., ) involves multi-step reactions under controlled conditions. For example:
- Key Steps :
Condensation : Use glacial acetic acid as a solvent with anhydrous sodium acetate for imine/thiazolidinone formation (e.g., ).
Cyclization : Employ reflux conditions (e.g., 7 hours at 100°C) for thiazole ring closure ().
Sulfonylation : Introduce morpholinosulfonyl groups via nucleophilic substitution in polar aprotic solvents like DMF (analogous to ).
- Optimization Tips :
- Monitor reaction progress via TLC (20% ethyl acetate/hexane) ().
- Purify intermediates via recrystallization (ethanol/water) or column chromatography ().
Q. How can researchers confirm the (Z)-stereochemistry and structural integrity of the compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Identify characteristic peaks (e.g., naphthalene protons at δ 7.5–8.5 ppm, thiazole C=N at ~160 ppm) ().
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups ().
- Elemental Analysis : Validate purity (e.g., <0.4% deviation between calculated/observed C, H, N values) ().
- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives (analogous to ).
Q. What strategies address solubility challenges during purification or bioassay preparation?
- Methodological Answer :
- Solvent Screening : Test DMSO, DMF, or THF for dissolution ().
- Derivatization : Introduce hydrophilic groups (e.g., morpholinosulfonyl) to enhance solubility ().
- Microwave-Assisted Recrystallization : Improve crystal quality in mixed solvents (e.g., ethanol/water) ().
Advanced Research Questions
Q. How can computational methods elucidate the stereochemical stability and binding interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., ’s docking of similar thiazoles with α-glucosidase).
- DFT Calculations : Predict (Z)-isomer stability via Gibbs free energy comparison (B3LYP/6-31G* basis set) ().
- MD Simulations : Assess conformational dynamics in aqueous/PBS environments (GROMACS, 100 ns trajectories) ().
Q. How can reaction mechanisms for sulfonylation or thiazole formation be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Track sulfonyl group transfer using ³⁵S-labeled reagents (analogous to ).
- Kinetic Profiling : Measure rate constants under varying temperatures/pH ().
- Trapping Intermediates : Use quenching agents (e.g., MeOH) to isolate reactive species for LC-MS analysis ().
Q. What approaches resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays with positive controls (e.g., ’s α-glucosidase inhibition protocol).
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HepG2) using ANOVA ().
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding ().
Q. How can researchers design structure-activity relationship (SAR) studies for naphthalene-thiazole hybrids?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace naphthalene with biphenyl; adjust sulfonyl groups) ().
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using IC₅₀ data (Sybyl-X, PLS regression) ().
- Pharmacophore Mapping : Identify essential moieties (e.g., sulfonyl hydrogen-bond acceptors) with Schrödinger Phase ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
